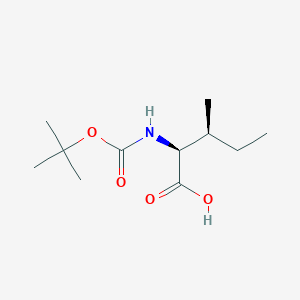
ジシクロヘキシルアミン (S)-3-(((アリルオキシ)カルボニル)アミノ)-2-((tert-ブトキシカルボニル)アミノ)プロパノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features multiple functional groups, including amines, esters, and carbamates
科学的研究の応用
Chemistry
In chemistry, Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates and esters. It may also serve as a model compound for investigating the metabolism of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological activities. The presence of amine and ester groups suggests that it could be modified to produce compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate makes it valuable for the synthesis of various active pharmaceutical ingredients (APIs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several steps:
Formation of the Allyloxycarbonyl Intermediate: The initial step involves the reaction of an amino acid derivative with allyl chloroformate under basic conditions to form the allyloxycarbonyl-protected amino acid.
Introduction of the tert-Butoxycarbonyl Group: The next step is the protection of the amino group with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Dicyclohexylamine: The final step involves coupling the protected amino acid with dicyclohexylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester or carbamate groups, potentially converting them into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the ester or carbamate groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the ester group can produce alcohols.
作用機序
The mechanism by which Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects depends on the specific reactions it undergoes. Generally, the compound interacts with nucleophiles or electrophiles through its functional groups, leading to the formation of new chemical bonds. The molecular targets and pathways involved would vary based on the specific application and the nature of the reactions.
類似化合物との比較
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in structure due to the presence of the Boc-protected amino group.
Allyloxycarbonyl-protected amino acids: Share the allyloxycarbonyl group, making them comparable in terms of reactivity.
Dicyclohexylcarbodiimide (DCC): Used in similar coupling reactions, though it serves as a reagent rather than a product.
Uniqueness
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both Boc and allyloxycarbonyl protecting groups allows for selective deprotection and functionalization, making it a valuable intermediate in complex synthetic pathways.
This compound’s versatility and reactivity make it a significant subject of study in various fields, from organic synthesis to pharmaceutical development.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXFXVPQJBLFE-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589222 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204197-28-4 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)




![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)







